molecular formula C12H19N3 B13870956 3-(2-Piperazin-1-ylethyl)aniline

3-(2-Piperazin-1-ylethyl)aniline

Cat. No.: B13870956
M. Wt: 205.30 g/mol
InChI Key: YTSYUYHSNBYTPS-UHFFFAOYSA-N
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Description

3-(2-Piperazin-1-ylethyl)aniline is an organic compound that features both an aniline and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Piperazin-1-ylethyl)aniline typically involves the reaction of aniline derivatives with piperazine. One common method is the nucleophilic substitution reaction where aniline is reacted with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the aniline on the chloroethyl group, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperazin-1-ylethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives (from oxidation), reduced aniline derivatives (from reduction), and various substituted aniline derivatives (from substitution reactions) .

Scientific Research Applications

3-(2-Piperazin-1-ylethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antipsychotic and antidepressant drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Piperazin-1-ylethyl)aniline involves its interaction with specific molecular targets in biological systems. The compound can act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors. These interactions can modulate neurotransmitter activity, leading to its potential use in treating psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Piperazin-1-ylethyl)aniline is unique due to its specific structural features that allow it to interact with a wide range of biological targets.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-piperazin-1-ylethyl)aniline

InChI

InChI=1S/C12H19N3/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9,13H2

InChI Key

YTSYUYHSNBYTPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)N

Origin of Product

United States

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